Cas no 618382-86-8 (1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid)

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid is a fluorinated pyrazole derivative with a thiophene substituent, offering unique structural features for pharmaceutical and agrochemical applications. Its difluorophenyl and thiophene moieties enhance electronic properties, making it a versatile intermediate in medicinal chemistry. The carboxylic acid group provides a reactive site for further functionalization, enabling the synthesis of amides, esters, or other derivatives. This compound exhibits potential as a scaffold for bioactive molecules due to its balanced lipophilicity and polarity, which may improve pharmacokinetic properties. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and development.
1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid structure
618382-86-8 structure
Product Name:1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid
CAS No:618382-86-8
MF:C14H8F2N2O2S
MW:306.287328720093
MDL:MFCD03976120
CID:955532
PubChem ID:2769609
Update Time:2025-05-20

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-difluoro-phenyl)-5-thiophen-2-yl-2h-pyrazole-3-carboxylic acid
    • 2-(2,4-difluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
    • 2-(2,4-difluorophenyl)-5-thiophen-2-yl-2h-pyrazole-3-carboxylic acid
    • AC1MCH97
    • AG-G-25948
    • CTK5B3810
    • KB-220530
    • 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
    • MFCD03976120
    • C14H8F2N2O2S
    • 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylicacid
    • DTXSID20377786
    • 1-(2,4-difluorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid
    • AKOS024412251
    • 618382-86-8
    • CS-0363326
    • 1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid
    • MDL: MFCD03976120
    • Inchi: 1S/C14H8F2N2O2S/c15-8-3-4-11(9(16)6-8)18-12(14(19)20)7-10(17-18)13-2-1-5-21-13/h1-7H,(H,19,20)
    • InChI Key: ULPHWQUOXQAERG-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C(C(=O)O)N(C2C=CC(=CC=2F)F)N=1

Computed Properties

  • Exact Mass: 306.02754
  • Monoisotopic Mass: 306.02745500g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • PSA: 55.12

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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618382-86-8 = 98% (HPLC)
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abcr
AB510079-100 mg
1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid; .
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618382-86-8 97%
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1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:618382-86-8)1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid
Order Number:A1168155
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:10
Price ($):276.0
Email:sales@amadischem.com

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid Related Literature

Additional information on 1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid: A Comprehensive Overview

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid is a highly specialized organic compound with the CAS registry number 618382-86-8. This compound belongs to the class of pyrazole derivatives, which have gained significant attention in recent years due to their diverse biological activities and potential applications in pharmaceutical and agrochemical industries. The molecule features a unique combination of functional groups, including a pyrazole ring, a difluorophenyl group, and a thiophene moiety, making it a promising candidate for various research and development activities.

The pyrazole ring at the core of this compound is a five-membered heterocycle containing two nitrogen atoms. This structure is known for its stability and ability to participate in hydrogen bonding, which contributes to its potential as a bioisostere in drug design. The difluorophenyl group attached to the pyrazole ring introduces electron-withdrawing effects, enhancing the compound's lipophilicity and potentially improving its pharmacokinetic properties. Additionally, the presence of the thiophene moiety at position 3 of the pyrazole ring adds further complexity to the molecule, potentially influencing its electronic properties and reactivity.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other enzyme-targeted therapies. For instance, researchers have reported that certain pyrazole-containing compounds exhibit potent inhibitory activity against key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). The difluorophenyl group in this compound has been shown to enhance binding affinity to these targets by optimizing hydrophobic interactions and hydrogen bonding networks.

The thiophene moiety in 1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid also plays a critical role in modulating the compound's electronic properties. Thiophene is an aromatic heterocycle with unique conjugation patterns that can influence both the absorption spectrum and redox potential of the molecule. This makes it particularly interesting for applications in materials science, such as in organic electronics or photovoltaic devices. Recent advancements in thiophene-based materials have demonstrated their potential for use in flexible electronics and high-efficiency solar cells.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and coupling reactions. The synthesis typically involves the strategic introduction of functional groups to achieve the desired molecular architecture. For example, the difluorophenyl group can be introduced via Friedel-Crafts alkylation or through coupling reactions using aryl halides. The thiophene moiety can be incorporated using thioether formation or via cross-coupling reactions with thiophene derivatives.

The carboxylic acid group at position 5 of the pyrazole ring provides additional functional versatility to this compound. This group can be readily converted into various derivatives, such as esters or amides, enabling further chemical modifications for specific applications. For instance, esterification can improve the lipophilicity of the molecule for drug delivery purposes, while amide formation can enhance its solubility and bioavailability.

From an analytical standpoint, this compound can be characterized using a range of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the molecular structure and confirming the positions of substituents on the pyrazole ring. High-resolution mass spectrometry (HRMS) provides accurate molecular weight information, while infrared (IR) spectroscopy helps identify functional groups such as the carboxylic acid moiety.

In terms of applications, 1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid holds promise in several fields. Its biological activity suggests potential uses in drug discovery programs targeting various diseases, including cancer and inflammatory disorders. Additionally, its electronic properties make it a candidate for use in advanced materials such as organic semiconductors or sensors.

Recent research has also explored the use of pyrazole derivatives like this compound in agrochemicals. For example, certain pyrazole-containing fungicides have demonstrated high efficacy against plant pathogens while exhibiting low toxicity to non-target organisms. The combination of fluorinated aromatic rings and thiophene moieties in this compound may further enhance its pesticidal activity by improving stability and bioavailability.

In conclusion,1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid is a versatile compound with significant potential across multiple domains. Its unique structure combines features that make it attractive for both medicinal chemistry and materials science applications. As research continues to uncover new insights into its properties and functionalities,CAS No. 618382-86-8 will undoubtedly remain an important focus area for scientific exploration.

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Amadis Chemical Company Limited
(CAS:618382-86-8)1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid
A1168155
Purity:99%
Quantity:1g
Price ($):276.0
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